molecular formula C15H10F2N6O2 B2500510 2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-47-4

2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2500510
CAS No.: 1396635-47-4
M. Wt: 344.282
InChI Key: PPWJTPQORQSQTO-UHFFFAOYSA-N
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Description

2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H10F2N6O2 and its molecular weight is 344.282. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that may be involved in various chemical reactions and synthesis processes due to its structural complexity and functional groups. For instance, compounds derived from 2,6-difluorobenzamide, similar in structure to the compound , have been synthesized and characterized for their potential applications. One study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing potential as antimicrobial agents (Jadhav et al., 2017). These compounds displayed moderate to good activities against various bacterial and fungal strains, highlighting the utility of difluorobenzamide derivatives in synthesizing biologically active compounds.

Biological Evaluation

The incorporation of the difluorobenzamide moiety into various molecular frameworks can lead to compounds with significant biological activities. The antimicrobial activity evaluation of 1,4-disubstituted 1,2,3-triazole derivatives, as mentioned previously, underscores the potential for such compounds to be developed into new antimicrobial agents. Their synthesis and subsequent biological evaluation pave the way for further exploration into the therapeutic applications of compounds containing the 2,6-difluorobenzamido group (Jadhav et al., 2017).

Chemical Reactivity and Interactions

The chemical reactivity of the this compound structure can be inferred from studies on similar compounds. For example, the reaction of hexafluoropropene with 2-aminobenzamide, which shares a resemblance in the benzamide portion of the molecule, resulted in products explained by competitive cyclization, showcasing the complex chemical behavior and potential synthetic utility of such compounds (Nakai et al., 1977).

Properties

IUPAC Name

2-[4-[(2,6-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O2/c16-10-2-1-3-11(17)12(10)15(25)19-8-4-6-9(7-5-8)23-21-14(13(18)24)20-22-23/h1-7H,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJTPQORQSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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